![molecular formula C20H25NO2 B5649279 N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5649279.png)
N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar acetamide derivatives involves various chemical reactions and methodologies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. This process highlights the intricacies involved in synthesizing acetamide compounds, pointing towards the potential methodologies that might be applicable for N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide (Sharma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives often involves advanced techniques such as NMR, LC-MS, and X-ray crystallography. The detailed structural elucidation confirms the molecular geometry, functional groups, and overall conformation of the compounds. For example, a similar compound crystallizes in the orthorhombic crystal system, displaying intermolecular hydrogen bonds which could imply how N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide might behave in solid state (Sharma et al., 2018).
Chemical Reactions and Properties
Chemoselective acetylation of aminophenols to form acetamide derivatives showcases the reactivity of these compounds under various conditions. This process involves employing catalysts and studying the effects of various parameters like solvent, catalyst loading, and temperature. Such information is crucial in understanding the reactivity and stability of N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide under different chemical environments (Magadum & Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives, including their melting points, solubility, and crystalline structures, are fundamental for their application in various industries. These properties are often determined through crystalline structure analysis and physicochemical characterizations, providing insights into the compound's behavior in different phases and conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability, define the compound's applicability in synthesis and other chemical reactions. For example, the chemoselective acetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the specific reactivity of acetamide derivatives towards certain chemical transformations (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-6-17-9-7-8-14(3)19(17)21-18(22)12-23-20-15(4)11-10-13(2)16(20)5/h7-11H,6,12H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKOQDNQRFGGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=CC(=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
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